N-(2-ethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
N-(2-ethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a triazolopyrazine-derived compound with a molecular formula of C₂₁H₁₉N₅O₄ (calculated based on its structural features). Its core structure comprises a [1,2,4]triazolo[4,3-a]pyrazine ring system substituted at position 8 with a phenoxy group and at position 2 with an acetamide moiety linked to a 2-ethoxyphenyl group. This compound is structurally analogous to BG13473 (CAS 1251628-61-1, C₁₉H₁₄BrN₅O₃), which replaces the ethoxyphenyl group with a 4-bromophenyl substituent .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-2-29-17-11-7-6-10-16(17)23-18(27)14-26-21(28)25-13-12-22-20(19(25)24-26)30-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTAQNDBEGOMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolopyrazine-Based Compounds
Key Observations:
Substituent Impact: Phenoxy vs. Amino Groups: The target compound’s 8-phenoxy group contrasts with the 8-amino substituent in Compounds 45, 16, and 12. Amino groups are typically more reactive and can participate in hydrogen bonding, whereas phenoxy groups enhance aromatic stacking . Ethoxyphenyl vs. Bromophenyl: Compared to BG13473, the ethoxyphenyl group in the target compound likely improves metabolic stability over bromophenyl, which may pose toxicity risks .
Synthetic Approaches: The target compound’s synthesis may involve coupling 8-phenoxy-triazolopyrazine intermediates with 2-ethoxyphenyl acetamide, analogous to methods described for BG13473 . In contrast, Compounds 45 and 16 employ nucleophilic aromatic substitution or Mitsunobu reactions to introduce benzylpiperazine or antioxidant moieties .
Piperazine- and Pyrrolo-Fused Analogues
Table 2: Comparison with Piperazine- and Pyrrolo-Substituted Derivatives
Key Observations:
- Piperazine Derivatives : The compound from shares the triazolopyrazine core but incorporates a piperazinyl group, which is absent in the target compound. Piperazine derivatives often exhibit improved pharmacokinetic profiles due to enhanced water solubility .
- Pyrrolo-Fused Systems : The pyrrolo-triazolo-pyrazine in introduces a fused bicyclic system, which may enhance target selectivity by restricting conformational flexibility .
Functionalized Acetamide Derivatives
- Antioxidant Conjugates : Compound 16 () links the triazolopyrazine core to 3,5-di-tert-butyl-4-hydroxybenzamide, a potent antioxidant. This contrasts with the target compound’s simpler acetamide structure, highlighting a strategy to combine epigenetic modulation with oxidative stress reduction .
- Chloroacetamide vs. Ethoxyacetamide : Compound 12 () uses a chloroacetamide group, which may act as a reactive warhead in covalent inhibitor design, whereas the ethoxy group in the target compound likely serves as a metabolically stable substituent .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The 8-phenoxy group in the target compound may sterically hinder interactions with hydrophobic binding pockets compared to smaller substituents like amino or hydroxy groups . Ethoxy and bromo substituents (BG13473) demonstrate how electron-donating vs. electron-withdrawing groups modulate electronic properties and binding .
- Therapeutic Potential: Antioxidant-conjugated derivatives (e.g., Compound 16) suggest dual functionality in diseases like cancer or neurodegeneration . Piperazine- and pyrrolo-fused analogues () highlight advancements in optimizing blood-brain barrier penetration and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
